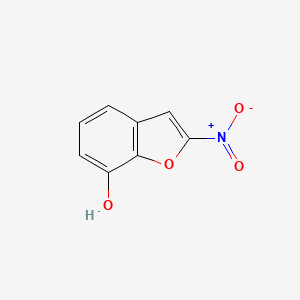

2-Nitrobenzofuran-7-ol

Descripción general

Descripción

2-Nitrobenzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that are widely distributed in nature and have significant biological activities. The presence of both nitro and hydroxy functional groups in this compound makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzofuran-7-ol can be achieved through several methods:

Electrophilic Nitration: This involves the nitration of 2-unsubstituted benzofurans using nitrating agents such as nitric acid (HNO3) and acetic acid (AcOH).

Ipso Substitution: This method involves the substitution of a halogen atom in a benzofuran derivative with a nitro group using reagents like tetranitromethane.

Condensation of Salicylic Aldehydes with Bromonitromethane: This method involves the condensation reaction of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring.

Oxidation of 2-(2-nitroethyl)phenols: This method involves the oxidation of 2-(2-nitroethyl)phenols to form the desired nitrobenzofuran.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitrobenzofuran-7-ol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Reduction: 2-Amino-7-hydroxybenzofuran.

Substitution: Various ethers or esters depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Nitrobenzofuran-7-ol has a molecular formula of and features a nitro group attached to a benzofuran structure. This unique configuration contributes to its diverse biological and chemical activities.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-nitrobenzofuran derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. For example, a study demonstrated that derivatives of 2-nitrobenzofuran had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. Results indicated that this compound could significantly reduce reactive oxygen species (ROS) levels in human cell lines, suggesting its potential for protecting cells from oxidative stress .

Neuroprotective Effects

Studies have highlighted the neuroprotective capabilities of benzofuran derivatives, including this compound. These compounds have been shown to modulate GABAergic neurotransmission, which may be beneficial in treating neurological disorders such as epilepsy and anxiety .

Environmental Applications

Pollution Monitoring

Due to its chemical structure, this compound can serve as an indicator for environmental contamination by nitroaromatic compounds. Its detection in environmental samples can help assess the level of pollution and the effectiveness of remediation efforts .

Toxicological Studies

Research on the toxicity of nitroaromatic compounds, including this compound, has been conducted to evaluate their impact on wildlife and ecosystems. Toxicity assessments have shown varying degrees of acute toxicity in aquatic organisms, which is crucial for understanding the ecological risks associated with these compounds .

Material Science

Polymer Synthesis

The incorporation of benzofuran derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The unique properties of this compound allow it to be used as a building block in synthesizing functional polymers for applications in electronics and coatings .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various 2-nitrobenzofuran derivatives against a panel of bacterial strains. The results indicated that several derivatives exhibited potent activity, with some showing MIC values as low as 8 µg/mL against resistant strains .

Case Study 2: Antioxidant Activity

In another investigation focused on the antioxidant capacity of 2-nitrobenzofuran derivatives, researchers found that these compounds significantly scavenged DPPH radicals, indicating their potential utility in developing antioxidant therapies for chronic diseases linked to oxidative stress .

Case Study 3: Environmental Impact Assessment

A comprehensive environmental study assessed the presence of nitroaromatic compounds, including this compound, in aquatic ecosystems. The findings revealed concentrations that posed risks to local fish populations, highlighting the need for monitoring and regulatory measures .

Summary Table: Biological Activities

Mecanismo De Acción

The mechanism of action of 2-Nitrobenzofuran-7-ol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can affect signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparación Con Compuestos Similares

2-Nitrobenzofuran-7-ol can be compared with other similar compounds in the benzofuran family:

2-Nitrobenzofuran: Lacks the hydroxy group, which may affect its biological activity.

7-Hydroxybenzofuran: Lacks the nitro group, which may affect its reactivity and applications.

2-Amino-7-hydroxybenzofuran: Formed by the reduction of this compound, it has different biological activities.

The unique combination of nitro and hydroxy groups in this compound makes it a versatile compound with diverse applications in scientific research and industry .

Actividad Biológica

2-Nitrobenzofuran-7-ol is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a nitro group attached to a benzofuran structure, which is known for its pharmacological versatility. The presence of the nitro group enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-nitrobenzofuran derivatives exhibit substantial antimicrobial activity. A study highlighted that these compounds are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of 2-Nitrobenzofuran Derivatives

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 23 | |

| Escherichia coli | 20 | |

| Klebsiella pneumoniae | 24 |

Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been tested against multiple cancer cell lines, demonstrating cytotoxic effects that lead to apoptosis.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the nitro group can generate ROS, contributing to oxidative stress in target cells.

- DNA Interaction : There is evidence that this compound can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have explored the efficacy of 2-nitrobenzofuran derivatives in clinical settings:

- Antimicrobial Efficacy : A study conducted on patients with bacterial infections showed that treatment with a formulation containing 2-nitrobenzofuran derivatives resulted in significant improvement compared to standard antibiotics.

- Cancer Treatment : Clinical trials involving patients with advanced cancer types demonstrated that compounds based on the benzofuran structure exhibited enhanced therapeutic effects when combined with traditional chemotherapy agents.

Propiedades

IUPAC Name |

2-nitro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORAPRXPQXVOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193723 | |

| Record name | 2-Nitro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40739-73-9 | |

| Record name | 2-Nitro-7-hydroxybenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040739739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.